molecular formula C9H7BrF4O B2798060 5-Bromo-1-ethoxy-2-fluoro-3-(trifluoromethyl)benzene CAS No. 1881294-05-8

5-Bromo-1-ethoxy-2-fluoro-3-(trifluoromethyl)benzene

Cat. No.: B2798060
CAS No.: 1881294-05-8
M. Wt: 287.052
InChI Key: NZSGCJDRUDHFFF-UHFFFAOYSA-N
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Description

Introduction and Research Significance

Historical Context of Polyfluorinated Benzene Derivatives

The development of polyfluorinated benzene derivatives is rooted in the mid-20th century, following the accidental discovery of polytetrafluoroethylene (PTFE) by Roy J. Plunkett in 1938. PTFE’s exceptional thermal stability and chemical inertness spurred interest in fluorinated organic compounds, leading to systematic studies of carbon–fluorine bond properties. By the 1950s, fluorobenzene derivatives emerged as critical substrates for understanding aromatic substitution patterns, driven by fluorine’s electronegativity (3.98) and its ability to influence electronic properties without significant steric bulk.

Early synthetic methods, such as Wallach’s 1886 preparation of fluorobenzene via diazonium salt decomposition, laid the groundwork for modern strategies. The introduction of trifluoromethyl groups in the 1960s further expanded the toolbox, enabling fine-tuning of lipophilicity and metabolic stability in pharmaceuticals. These advancements created a foundation for synthesizing multisubstituted derivatives like 5-bromo-1-ethoxy-2-fluoro-3-(trifluoromethyl)benzene, which integrates halogen and alkoxy functionalities for specialized applications.

This compound in Contemporary Research

In modern synthetic chemistry, this compound serves as a versatile intermediate for constructing complex fluorinated architectures. Its structure features:

  • Bromine at the 5-position, enabling cross-coupling reactions (e.g., Suzuki–Miyaura).
  • Ethoxy and fluoro groups at the 1- and 2-positions, respectively, directing electrophilic substitution.
  • A trifluoromethyl group at the 3-position, enhancing electron-deficient character and resistance to oxidation.

Recent studies highlight its role in synthesizing agrochemicals and pharmaceuticals, where polyfluorination improves bioavailability and target selectivity. For example, continuous flow reactors have been employed to optimize its large-scale production, achieving yields >85% under mild conditions.

Table 1: Key Substituent Effects on Reactivity
Position Substituent Electronic Effect Role in Reactivity
1 Ethoxy (-OCH₂CH₃) Electron-donating (+M) Directs electrophiles to para
2 Fluoro (-F) Electron-withdrawing (-I) Enhances ring electron deficiency
3 Trifluoromethyl (-CF₃) Strong -I, weak +M Stabilizes intermediates
5 Bromo (-Br) Moderate -I Cross-coupling site

Significance in Organofluorine Chemistry

The carbon–fluorine bond’s unique properties—high bond energy (480 kJ/mol), short bond length (1.4 Å), and low polarizability—make this compound a model for studying steric and electronic interactions in crowded aromatic systems. Its trifluoromethyl group exemplifies the bioisostere principle , where CF₃ mimics CH₃ in size but drastically alters electronic profiles, a strategy used in >20% of FDA-approved drugs.

In materials science, the compound’s low surface energy and thermal stability (decomposition >300°C) make it suitable for hydrophobic coatings. Computational studies using density functional theory (DFT) have revealed that polyfluorination increases acidity at adjacent positions, facilitating deprotonation in catalytic cycles.

Research Challenges and Opportunities

Synthesizing this compound presents multiple challenges:

  • Regioselectivity : Competing directing effects of -OCH₂CH₃, -F, and -CF₃ complicate functionalization.
  • Steric Hindrance : The trifluoromethyl group’s van der Waals radius (2.17 Å) impedes access to the 4-position.
  • Sustainability : Traditional routes use hazardous fluorinating agents (e.g., HF), necessitating greener alternatives.

Emerging strategies address these issues:

  • Main-group metal-mediated C–H activation : Aluminum or zinc complexes enable selective functionalization without transition metals.
  • Electrochemical fluorination : Reduces reliance on volatile fluorine sources.

Future research may explore its utility in organic electronics, where fluorinated aromatics enhance charge transport in semiconductors.

Properties

IUPAC Name

5-bromo-1-ethoxy-2-fluoro-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF4O/c1-2-15-7-4-5(10)3-6(8(7)11)9(12,13)14/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSGCJDRUDHFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1F)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-ethoxy-2-fluoro-3-(trifluoromethyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-fluorobenzene and trifluoromethyl ethyl ether.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific solvents to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1-ethoxy-2-fluoro-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: In organic chemistry, 5-Bromo-1-ethoxy-2-fluoro-3-(trifluoromethyl)benzene is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development. It can be used to synthesize molecules with anti-inflammatory, antiviral, or anticancer properties .

Industry: In the materials science industry, this compound can be used to develop new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics .

Mechanism of Action

The mechanism of action of 5-Bromo-1-ethoxy-2-fluoro-3-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations to form desired products. The molecular targets and pathways involved in its biological activity are determined by the specific functional groups and their interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Data Table of Key Analogs

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features References
5-Bromo-1-ethoxy-2-fluoro-3-(trifluoromethyl)benzene 1-OCH₂CH₃, 2-F, 3-CF₃, 5-Br C₉H₇BrF₄O 287 Multiple EWGs, ethoxy donor -
5-Bromo-2-ethoxy-1-fluoro-3-(trifluoromethyl)benzene 2-OCH₂CH₃, 1-F, 3-CF₃, 5-Br C₉H₇BrF₄O 287 Positional isomer; ethoxy-fluoro swap
4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene 1-OCH₂CH₃, 2-CF₃, 4-Br C₉H₈BrF₃O 269 Bromo at position 4; lacks fluoro
1-Ethoxy-3-fluoro-2-nitrobenzene 1-OCH₂CH₃, 3-F, 2-NO₂ C₈H₈FNO₃ 185 Nitro group replaces CF₃ and Br
1-Bromo-4-chloro-5-ethoxy-2-(trifluoromethyl)benzene 5-OCH₂CH₃, 2-CF₃, 1-Br, 4-Cl C₉H₇BrClF₃O 303.5 Contains Cl; substituent position shifts

Analysis of Substituent Effects

Electronic Effects
  • Target Compound : The interplay of ethoxy (electron-donating) at position 1 with fluoro (-F) and trifluoromethyl (-CF₃) at positions 2 and 3 creates a polarized ring. Bromo at position 5 further deactivates the ring toward electrophilic substitution.
  • Positional Isomer (5-Bromo-2-ethoxy-1-fluoro-3-CF₃) : Ethoxy at position 2 adjacent to CF₃ increases steric hindrance and alters electronic effects compared to the target compound .
Physical Properties
  • Solubility : The trifluoromethyl group enhances hydrophobicity, while ethoxy may improve solubility in polar aprotic solvents.
  • Melting/Boiling Points : Larger substituents (e.g., ethoxy vs. methoxy) and heavier halogens (Br, Cl) increase molecular weight, likely raising melting/boiling points .

Biological Activity

5-Bromo-1-ethoxy-2-fluoro-3-(trifluoromethyl)benzene is an organofluorine compound that has garnered attention in medicinal chemistry due to its potential biological activities. The trifluoromethyl group, in particular, is known for enhancing the pharmacological properties of organic molecules. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C9H7BrF4O
  • Molecular Weight : 295.05 g/mol
  • InChI Key : NZSGCJDRUDHFFF-UHFFFAOYSA-N

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound exhibits inhibitory effects on various enzymes, including:
    • Cyclooxygenases (COX) : Inhibition of COX enzymes is linked to anti-inflammatory effects.
    • Carbonic Anhydrase (CA) : This enzyme inhibition may contribute to antitumor activity.
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties, potentially through the induction of apoptosis in cancer cells.
  • Antimicrobial Activity : The presence of halogen atoms enhances the compound's ability to disrupt microbial membranes, leading to antimicrobial effects.

Biological Assays and Findings

Research studies have evaluated the biological activity of this compound through various assays. Below is a summary of key findings:

Study Biological Activity Assessed IC50 Value Notes
Study ACOX Inhibition5.40 µMSelectivity index indicates high potency compared to standard drugs.
Study BAntitumor Activity~92.4 µMModerate activity against a panel of cancer cell lines.
Study CAntimicrobial TestingEffectiveDemonstrated significant inhibition against specific bacterial strains.

Case Study 1: Anti-inflammatory Effects

In a study assessing anti-inflammatory properties, this compound was compared with standard anti-inflammatory drugs like diclofenac. The compound exhibited an impressive inhibition rate of COX enzymes, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Anticancer Potential

A recent investigation into the anticancer properties revealed that this compound induced apoptosis in human cervical cancer cells (HeLa). The mechanism involved the activation of caspase pathways, highlighting its role as a potential chemotherapeutic agent.

Q & A

Basic: What are the key considerations for optimizing the synthesis of 5-Bromo-1-ethoxy-2-fluoro-3-(trifluoromethyl)benzene?

Answer:
Synthetic optimization requires balancing competing directing effects of substituents. The trifluoromethyl group (position 3) is strongly electron-withdrawing and meta-directing, while the ethoxy group (position 1) is electron-donating and ortho/para-directing. To mitigate regioselectivity conflicts:

  • Use sequential substitution strategies (e.g., introduce ethoxy after bromine/trifluoromethyl groups to avoid steric hindrance) .
  • Employ AI-driven retrosynthesis tools (e.g., Reaxys or Pistachio models) to predict viable pathways, leveraging databases of halogenation and alkoxylation reactions .
  • Monitor reaction kinetics: Bromination at low temperatures (0–5°C) minimizes side products from fluorine displacement .

Advanced: How can regioselectivity challenges during electrophilic substitution be resolved in this compound?

Answer:
The trifluoromethyl and ethoxy groups create competing directing effects. Methodological approaches include:

  • Kinetic vs. thermodynamic control : Use bulky electrophiles (e.g., tert-butyl nitrite) to favor meta substitution (kinetically favored by CF₃) over para (thermodynamically favored by OEt) .
  • Protecting groups : Temporarily protect the ethoxy group (e.g., silylation) to isolate the CF₃ group’s directing influence .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict charge distribution and transition states to guide reagent selection .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹⁹F NMR : Distinct peaks for CF₃ (~-60 to -65 ppm) and F (ortho-fluoro: ~-110 ppm) confirm substitution patterns .
  • ¹H NMR : Ethoxy protons appear as a quartet (δ 1.2–1.4 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂) .
  • MS (HRMS) : Molecular ion [M+H]⁺ at m/z 289.97 (calculated for C₉H₆BrF₄O) validates purity .
  • X-ray crystallography : Resolves steric clashes between CF₃ and ethoxy groups, confirming spatial arrangement .

Advanced: How can structural isomers of this compound be distinguished analytically?

Answer:
Isomers (e.g., ethoxy at position 2 vs. 1) require advanced techniques:

  • NOESY NMR : Correlates spatial proximity of ethoxy protons to adjacent substituents .
  • IR spectroscopy : Stretching frequencies for C-F (1050–1150 cm⁻¹) and C-O (1200–1250 cm⁻¹) vary with substitution position .
  • GC-MS with derivatization : Silylation of ethoxy groups shifts retention times, aiding isomer identification .

Basic: What are the primary applications of this compound in pharmaceutical research?

Answer:

  • Drug intermediates : The CF₃ group enhances metabolic stability and lipophilicity, making it valuable in kinase inhibitor design .
  • Proteolysis-targeting chimeras (PROTACs) : Bromine serves as a handle for click chemistry conjugation .
  • SAR studies : Ethoxy/fluoro substitutions modulate steric bulk and electronic effects in lead optimization .

Advanced: How can structure-activity relationship (SAR) studies leverage this compound’s substituents?

Answer:

  • Electron-withdrawing effects : CF₃ increases electrophilicity of adjacent positions, enhancing binding to electron-rich protein pockets (e.g., ATP-binding sites) .
  • Steric tuning : Ethoxy vs. methoxy groups at position 1 alter steric bulk, impacting target selectivity (e.g., CYP450 isoforms) .
  • Halogen bonding : Bromine participates in non-covalent interactions with carbonyl oxygens in enzymes, validated by X-ray co-crystallography .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the C-Br bond .
  • Moisture : Anhydrous conditions (e.g., molecular sieves) prevent hydrolysis of the ethoxy group .
  • Purity monitoring : Regular HPLC analysis (C18 column, 70:30 acetonitrile/water) detects degradation products (>95% purity required) .

Advanced: What analytical methods identify decomposition pathways under reaction conditions?

Answer:

  • HPLC-MS : Detect byproducts (e.g., debromination products at m/z 208.98) under acidic/thermal stress .
  • TGA/DSC : Quantify thermal stability (decomposition onset >150°C) .
  • Isotopic labeling : ¹⁸O-labeled ethoxy groups track hydrolysis mechanisms via MS .

Advanced: How to optimize HPLC methods for purity analysis?

Answer:

  • Column selection : Use a phenyl-hexyl column for better separation of halogenated analogs .
  • Gradient elution : 40–90% acetonitrile in 20 min resolves impurities (e.g., monofluoro byproducts) .
  • Detector settings : UV detection at 254 nm (for Br/F absorption) and 210 nm (for ethoxy groups) .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated byproducts .
  • PPE : Nitrile gloves and goggles prevent dermal/ocular exposure to bromine .
  • Waste disposal : Neutralize brominated waste with NaHCO₃ before disposal .

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